molecular formula C11H18N2O2 B1348657 Cyclo(-D-Leu-D-Pro) CAS No. 274680-11-4

Cyclo(-D-Leu-D-Pro)

Cat. No. B1348657
CAS RN: 274680-11-4
M. Wt: 210.27 g/mol
InChI Key: SZJNCZMRZAUNQT-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-D-Leu-D-Pro) is a cyclic dipeptide that is gaining increasing attention in the scientific community due to its potential applications in various areas of research. It has been studied for its biochemical and physiological effects, and its potential to be used in laboratory experiments.

Scientific Research Applications

Conformational Properties and Metal Ion Transport

Cyclo(-D-Leu-D-Pro) and its variants have been studied for their conformational properties and abilities to transport metal ions. For example, Cyclo(D-LeU-L-PrO)4 was synthesized and investigated for its conformation, complexation with cations, and cation transport through a liquid membrane. It showed selective complexation with Ba2+ and facilitated cation transport similar to its diastereomer, cyclo(L-Leu-L-Pro)4 (Ozeki, Kimura, & Imanishi, 2009).

Stereochemical Assignment Using ECD Spectroscopy

Cyclo(-D-Leu-D-Pro) and related cyclic dipeptides have been analyzed for their stereochemical properties using electronic circular dichroism (ECD) spectroscopy. This method helps in differentiating the stereoisomers of these dipeptides, which is crucial for understanding their biological activities (Domzalski et al., 2021).

Effect of Chirality on Peptide Conformations

Research has shown that the stereochemistry of even a single amino acid residue in peptides like cyclo(-D-Leu-D-Pro) can significantly influence the entire peptide's properties. This understanding is vital for the rational design of peptides for chemical and biological applications (Li et al., 2013).

Self-Association Behavior in Solution

Cyclo(-D-Leu-D-Pro) derivatives have been synthesized to study their interaction in solution. For instance, research on cyclo(-D-Leu-L-MeLeu-D-Leu-L-MeLeu-D-Leu-L-MeLeu-) provided insights into the self-assembly of unsubstituted D,L-alternating cyclooligopeptides (Sun & Lorenzi, 1994).

Antifungal Properties

Cyclo(l-Pro-d-Leu), a compound related to cyclo(-D-Leu-D-Pro), has demonstrated antifungal properties. It has been effective against Aspergillus flavus and Aspergillus niger, showing potential as a biopreservative in food and feed against fungal growth and mycotoxin formation (Kumar, Mohandas, & Nambisan, 2013).

Chemical Characterization in Foods and Beverages

Diketopiperazines (DKPs), like cyclo(-D-Leu-D-Pro), have been detected in various foods and beverages, including beer. Their flavor characteristics, such as bitterness and astringency, have been described, although their significant impact on overall flavor is questionable (Gautschi et al., 1997).

Influence on Peptide Conformation in Solution

Research on cyclic peptides containing L and D amino acid residues, including structures similar to cyclo(-D-Leu-D-Pro), highlights how these residues influence the peptides' conformation in solution. This has implications for understanding the structural dynamics of such compounds (Deslauriers, Grzonka, & Walter, 1976).

Biological Activity

Cyclo(-D-Leu-D-Pro) and related cyclic dipeptides exhibit various physiological and pharmacological activities in mammals. While many are by-products of fermentation and food processing, others are endogenous to animal and plant kingdoms, showing potential for future bioactive peptide research (Prasad, 1995).

properties

IUPAC Name

(3R,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJNCZMRZAUNQT-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-D-Leu-D-Pro)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-D-Leu-D-Pro)
Reactant of Route 2
Cyclo(-D-Leu-D-Pro)
Reactant of Route 3
Cyclo(-D-Leu-D-Pro)
Reactant of Route 4
Cyclo(-D-Leu-D-Pro)
Reactant of Route 5
Cyclo(-D-Leu-D-Pro)
Reactant of Route 6
Cyclo(-D-Leu-D-Pro)

Q & A

Q1: What is the significance of the different isomers of cyclo(Leu-Pro) identified in the study?

A1: The study identified three isomers of cyclo(Leu-Pro) produced by Pseudomonas sesami BC42: cyclo(l-Leu-l-Pro), cyclo(d-Leu-d-Pro), and cyclo(d-Leu-l-Pro). Interestingly, each isomer exhibited different antifungal activity against Colletotrichum orbiculare [].

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